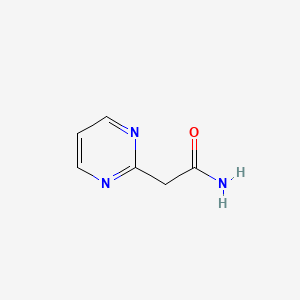

2-(Pyrimidin-2-yl)acetamide

Description

Contextualization within Pyrimidine-Containing Heterocycles

The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine in nucleic acids. ontosight.aigrowingscience.com This biological prevalence has long established pyrimidine derivatives as a "privileged scaffold" in medicinal chemistry. wjahr.com These compounds are known to interact with a wide array of biological targets, including enzymes and receptors, due to their unique electronic properties and ability to participate in hydrogen bonding.

The versatility of the pyrimidine ring allows for substitution at various positions, leading to a vast chemical space of derivatives with diverse pharmacological activities. nih.gov The introduction of an acetamide (B32628) group at the 2-position of the pyrimidine ring, as seen in 2-(Pyrimidin-2-yl)acetamide, introduces additional functional handles for chemical modification and potential biological interactions. The acetamide moiety itself is a common feature in many biologically active compounds, known to contribute to binding affinity and pharmacokinetic properties. nih.gov

Significance in Medicinal Chemistry and Agrochemical Research

The structural motifs present in this compound make it a compound of considerable interest in both medicinal chemistry and agrochemical research. The pyrimidine core is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net Consequently, derivatives of this compound are being actively investigated for their therapeutic potential.

In the realm of agrochemical research, pyrimidine derivatives have demonstrated efficacy as herbicides, fungicides, and insecticides. growingscience.comgoogle.com The development of new and effective crop protection agents is a critical endeavor to ensure global food security. The structural framework of this compound provides a promising starting point for the design of novel agrochemicals with improved potency, selectivity, and environmental profiles.

Detailed Research Findings

While specific research on the parent compound this compound is still emerging, studies on its derivatives have provided valuable insights into its potential applications.

Medicinal Chemistry

Research into derivatives of this compound has revealed a range of biological activities. For instance, certain N-substituted this compound derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. researchgate.net In other studies, the pyrimidine-acetamide scaffold has been incorporated into more complex molecules exhibiting anticancer and antimicrobial activities. evitachem.comnih.gov

A notable area of investigation is the development of kinase inhibitors, a critical class of anticancer drugs. The pyrimidine ring is a common feature in many approved kinase inhibitors, and the acetamide side chain can be modified to optimize binding to the ATP-binding pocket of various kinases. rsc.org

The following table summarizes some of the reported biological activities of compounds structurally related to this compound:

| Derivative Class | Biological Activity | Reference |

| N-Aryl-2-(pyridin-2-yl)acetamides | Anticonvulsant | researchgate.net |

| Bis-pyrimidine acetamides | Antimicrobial, Anticancer | nih.gov |

| N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide | Potential Anticancer | evitachem.com |

| N-(4-(substituted-phenyl)-6-(substituted-aryl) pyrimidin-2-yl)-2-(2-isonicotinoylhydrazinyl) acetamide | Antitubercular, Antimalarial, Antiprotozoal | nih.gov |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | SLACK Potassium Channel Inhibitors (for epilepsy) | mdpi.com |

Agrochemical Research

In the agrochemical sector, pyrimidine derivatives have a well-established track record. For example, the fungicide cyprodinil (B131803) contains a pyrimidine core and is effective against a range of plant pathogens. While direct studies on the agrochemical applications of this compound are not extensively documented, the structural similarity to known active ingredients suggests its potential as a lead structure for the development of new pesticides. google.com The exploration of pyrimidine-based compounds in agriculture continues to be an active area of research, driven by the need for new solutions to combat resistance and improve crop yields. growingscience.com

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5(10)4-6-8-2-1-3-9-6/h1-3H,4H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYYCHBWOLRIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695975 | |

| Record name | 2-(Pyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-43-9 | |

| Record name | 2-(Pyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Strategies for 2 Pyrimidin 2 Yl Acetamide and Its Derivatives

Direct Synthesis Approaches to 2-(Pyrimidin-2-yl)acetamide

Direct synthesis of this compound and its analogues often involves the coupling of a pyrimidine (B1678525) precursor with an acetamide (B32628) moiety or a suitable C2-building block. One common approach is the reaction of an aminopyrimidine with an activated acetic acid derivative. For instance, the condensation of 2-aminopyrimidine (B69317) with chloroacetyl chloride can yield N-(pyrimidin-2-yl)acetamide derivatives. chemicalbook.com This method is efficient for creating the fundamental amide linkage. Another strategy involves multicomponent reactions (MCRs), which offer an atom-economical and convergent approach to pyrimidine synthesis. beilstein-journals.orgmdpi.com While not always leading directly to this compound itself, MCRs like the Biginelli reaction can produce highly functionalized dihydropyrimidines, which can be further elaborated to the desired acetamide structures. mdpi.com These direct methods are valued for their operational simplicity and potential for generating diverse libraries of compounds.

Precursor-Based Synthetic Routes to Pyrimidine-Acetamide Scaffolds

Reactions Involving Pyrimidin-2-amine Derivatives

Pyrimidin-2-amine is a versatile precursor for the synthesis of this compound derivatives. A primary synthetic route involves the acylation of the amino group. For example, reacting substituted chalcones with guanidine (B92328) hydrochloride in a methanolic solvent can yield 4,6-disubstituted pyrimidin-2-amine analogues. nih.gov These can then be further functionalized. A more direct acylation can be achieved by treating 2-aminopyrimidine with chloroacetyl chloride in a suitable solvent like dichloroethane, often under microwave irradiation to enhance reaction rates and yields. chemicalbook.com This reaction forms the key N-(pyrimidin-2-yl)acetamide backbone, which can be a final product or an intermediate for further elaboration.

A study by Kidwai et al. demonstrated a one-pot synthesis of 2-amino-4,6-diphenylpyrimidines by reacting chalcones with guanidine hydrochloride under microwave irradiation in the presence of a solid support. Further modifications can then be made to the amino group to introduce the acetamide functionality. This highlights the utility of pyrimidin-2-amine as a scaffold that can be built upon to achieve the desired acetamide structure.

Utilizing 2-Chloro-N-(pyrimidin-2-yl)acetamide as an Intermediate

The compound 2-chloro-N-(pyrimidin-2-yl)acetamide is a key intermediate in the synthesis of more complex pyrimidine-acetamide derivatives. nih.govuni.lu It is typically synthesized by the reaction of 2-aminopyrimidine with chloroacetyl chloride. ijpsr.info The presence of the reactive chloro group allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.

For instance, 2-chloro-N-(pyrimidin-2-yl)acetamide can be reacted with various substituted anilines in ethanol (B145695) under reflux to produce a range of N-substituted bis-pyrimidine acetamide derivatives. nih.gov This intermediate is also crucial in the synthesis of compounds where the acetamide moiety is linked to another heterocyclic system. The reactivity of the C-Cl bond makes it a versatile handle for constructing diverse molecular architectures centered on the pyrimidine-acetamide core.

| Intermediate | Precursors | Reagents/Conditions | Application |

| 2-Chloro-N-(pyrimidin-2-yl)acetamide | 2-Aminopyrimidine, Chloroacetyl chloride | Dichloroethane, Microwave irradiation | Synthesis of N-substituted acetamide derivatives |

| 2-Chloro-N-phenylacetamide | 4,6-diamino-pyrimidine-2-thiol | Ethanol, Potassium hydroxide (B78521), Reflux | Synthesis of 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-arylacetamides nih.gov |

Multi-Step Conversions to Complex Pyrimidine-Acetamide Structures

The synthesis of complex pyrimidine-acetamide structures often necessitates multi-step reaction sequences. researchgate.net These routes allow for the precise installation of various substituents and the construction of intricate molecular frameworks. An example of such a strategy is the synthesis of bis-pyrimidine acetamides. nih.govnih.gov This process can begin with a Claisen-Schmidt condensation to form a bis-chalcone, followed by cyclization with guanidine nitrate (B79036) to create a bis-pyrimidine core. Subsequent reduction of nitro groups to amines, followed by chloroacetylation, yields a bis-(2-chloro-N-(pyrimidin-2-yl)acetamide) intermediate. The final step involves the reaction of this intermediate with substituted anilines to generate the target complex molecules. nih.gov

Another multi-step approach involves the initial synthesis of a pyrazolopyrimidine scaffold, which is then elaborated to the final acetamide derivative. nih.gov This can start from a commercially available compound like methyl 4-fluorobenzoate, which undergoes a series of reactions including nucleophilic addition, cyclization, and ester hydrolysis to form a carboxylic acid intermediate. This acid is then coupled with an appropriate amine to yield the final N,N-substituted pyrazolopyrimidine acetamide. nih.gov These multi-step syntheses, while more laborious, provide the flexibility needed to access structurally complex and diverse pyrimidine-acetamide derivatives.

Chemodivergent Synthetic Pathways for N-(Pyrimidin-2-yl)acetamides

Chemodivergent synthesis allows for the generation of structurally distinct products from a common set of starting materials by simply tuning the reaction conditions. rsc.orgnih.govresearchgate.net While much of the research in this area has focused on N-(pyridin-2-yl)amides, the principles are applicable to their pyrimidine analogues. rsc.orgcityu.edu.hk In a notable example, α-bromoketones and 2-aminopyridine (B139424) can be reacted to selectively produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. nih.gov

The formation of N-(pyridin-2-yl)amides is achieved in toluene (B28343) via a C-C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions. rsc.orgnih.gov In contrast, switching the solvent to ethyl acetate (B1210297) and using only TBHP leads to the formation of 3-bromoimidazopyridines through a one-pot tandem cyclization/bromination. nih.gov This divergent approach offers a powerful tool for rapidly accessing different heterocyclic scaffolds from the same precursors, enhancing synthetic efficiency and expanding the chemical space that can be explored. The application of similar strategies to 2-aminopyrimidine and its derivatives could provide a versatile route to both N-(pyrimidin-2-yl)acetamides and fused pyrimidine heterocycles.

| Starting Materials | Reagents/Conditions | Product Type |

| α-Bromoketones, 2-Aminopyridine | I2, TBHP, Toluene | N-(Pyridin-2-yl)amides |

| α-Bromoketones, 2-Aminopyridine | TBHP, Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridines |

Click Chemistry Applications in the Synthesis of Triazolo-Pyrimidine-Acetamide Analogues

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules due to its high efficiency, selectivity, and biocompatibility. nih.govgriffith.edu.au This methodology has been successfully applied to the synthesis of triazolo-pyrimidine-acetamide analogues. asianpubs.org The core of this approach involves the reaction of an azide-functionalized molecule with an alkyne-functionalized molecule to form a stable 1,2,3-triazole ring, which acts as a linker. researchgate.net

In a typical synthetic route, an N-(pyrimidin-2-yl)acetamide scaffold is first prepared with either an azide (B81097) or a terminal alkyne functionality. For example, 2-chloro-N-(4-phenylpyrimidin-2-yl)acetamide can be reacted with sodium azide to introduce the azide group. This azide-containing intermediate is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base like N,N-diisopropylethylamine (DIPEA), to yield a diverse array of 1H-1,2,3-triazol-1-yl-N-(4-phenylpyrimidin-2-yl)acetamide derivatives. asianpubs.org This modular approach allows for the rapid generation of libraries of complex triazolo-pyrimidine-acetamide analogues for biological screening. nih.gov

| Reaction Type | Key Reagents | Product Feature |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized pyrimidine-acetamide, Terminal alkyne, Copper(I) catalyst (e.g., CuI), Base (e.g., DIPEA) | 1,2,3-Triazole ring linking the pyrimidine-acetamide to another moiety |

Green Chemistry Principles in Pyrimidine-Acetamide Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds, including pyrimidine derivatives, has become a major focus in chemical research to minimize environmental impact. rasayanjournal.co.in Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and harsh reaction conditions. rasayanjournal.co.in In contrast, green chemistry methodologies aim to provide higher yields, shorter reaction times, and simpler work-up procedures while reducing waste and energy consumption. rasayanjournal.co.inunife.it

While specific green synthetic routes documented exclusively for this compound are not extensively detailed in the reviewed literature, the principles applied to the synthesis of the core pyrimidine scaffold are directly relevant. These sustainable techniques focus on constructing the pyrimidine ring, which can then be further functionalized to yield the target acetamide. Key green strategies include microwave-assisted synthesis, ultrasound-assisted reactions, multicomponent reactions (MCRs), and the use of eco-friendly catalysts and solvent-free conditions. rasayanjournal.co.innih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. nih.gov The heating mechanism, which involves dipolar polarization and ionic conduction, allows for rapid and uniform heating of the reaction mixture. benthamdirect.combohrium.com This technology aligns with green chemistry principles by reducing reaction times from hours to minutes, increasing product yields, and often enabling the use of less hazardous or recyclable solvents. nih.govbohrium.comresearchgate.net

In the context of pyrimidine synthesis, microwave-assisted methods have been successfully employed for various derivatives. For instance, the Biginelli reaction, a classic multicomponent reaction for synthesizing dihydropyrimidinones, has been significantly improved using microwave irradiation, often leading to higher yields in shorter times compared to conventional methods. nih.gov Similarly, three-component reactions involving aldehydes, active methylene (B1212753) compounds, and amidines or urea (B33335)/thiourea (B124793) benefit from microwave assistance, providing efficient access to the pyrimidine core. ijres.orgbeilstein-journals.org The enhanced reaction rates and efficiency demonstrated in these examples suggest a high potential for adapting these methods for the green synthesis of 2-aminopyrimidine, a key precursor to this compound.

| Product | Reactants | Conditions | Time | Yield (%) | Reference |

| Pyrano[2,3-d]pyrimidine derivatives | Aromatic aldehydes, Malononitrile, Barbituric acid | Dibutylamine (DBA), Aqueous ethanol | - | 83–94 | researchgate.net |

| 5-Arylaminopyrrolo[2,3-d]pyrimidines | N,N-disubstituted-6-aminouracil, Arylglyoxal monohydrate, Amines | Acetic acid, Microwave irradiation | - | Good to Excellent | nih.govbeilstein-journals.org |

| Pyrimidine derivatives | Chalcones, Urea | Basic media, Microwave irradiation | - | 79-85 | ijres.org |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasonic irradiation to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. researchgate.netbeilstein-archives.org This energy-efficient technique often results in higher yields, shorter reaction times, and milder reaction conditions. nih.govtandfonline.com

Ultrasound has been effectively used in the synthesis of various pyrimidine scaffolds. nih.gov For example, the base-driven heterocyclization of substrates like guanidine hydrochloride or urea with dicarbonyl compounds to form 2-aminopyrimidine and barbituric acid derivatives is significantly expedited under ultrasonic irradiation. tandfonline.com These sonochemical methods offer a rapid and efficient pathway to key pyrimidine intermediates, showcasing advantages like easy setup, mild conditions, and high yields in as little as 30 minutes. tandfonline.com The scalability and efficiency of this approach make it a promising green strategy for the synthesis of the this compound framework. researchgate.net

| Product | Reactants | Conditions | Time | Yield (%) | Reference |

| 2-Aminopyrimidine & Barbituric acid derivatives | Guanidine hydrochloride/Urea, Diethyl malonate/Pentane-2,4-dione | Base (e.g., Na2CO3, NaOH), Ultrasound irradiation | ~30 min | High | tandfonline.com |

| Diaryl-4-thiazolidinones | Functionalized imines, Thioglycolic acid | Solvent-free, Ultrasound irradiation | Short | High | researchgate.net |

| CF3-substituted benzo benthamdirect.combohrium.comimidazo[1,2-a]pyrimidine analogues | CF3-substituted ynones, 2-Aminobenzimidazole (B67599) | Open-air, Ultrasound irradiation | - | - | researchgate.net |

Multicomponent Reactions (MCRs)

The synthesis of the pyrimidine ring is particularly well-suited for MCR strategies. The Biginelli and related reactions, for instance, assemble the pyrimidine core from an aldehyde, a β-dicarbonyl compound, and urea or thiourea in one pot. nih.gov Sustainable variations of these MCRs have been developed using green catalysts or solvent-free conditions. nih.goveurekaselect.com Another innovative approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, where alcohols serve as sustainable alkylating agents, liberating only water and hydrogen as byproducts. nih.gov Such efficient and atom-economical MCRs provide a robust foundation for the sustainable production of diverse pyrimidine derivatives, including precursors for pyrimidine-acetamides.

| Product | Reactants | Conditions | Catalyst | Yield (%) | Reference |

| Substituted Pyrimidines | Amidines, up to three different Alcohols | Dehydrogenation/Condensation | PN5P-Ir-pincer complex | Up to 93 | nih.gov |

| Pyrano[2,3-d]pyrimidines & Pyrido[2,3-d]pyrimidines | Aromatic aldehydes, Malononitrile, Barbituric acid/4-aminouracil | Magnetized deionized water | Catalyst-free | High to Excellent | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivatives | Arylaldehyde, Malononitrile, 4-Amino-2,6-dihydroxylpyrimidine | Ethanol, 80°C | KF-Al2O3 | Good | researchgate.net |

Iii. Chemical Transformations and Reactivity Studies of 2 Pyrimidin 2 Yl Acetamide

Hydrolytic Stability of the Acetamide (B32628) Bond

The acetamide bond in 2-(Pyrimidin-2-yl)acetamide is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of amides. libretexts.org The stability of this bond is influenced by the electronic properties of the attached pyrimidine (B1678525) ring.

Under acidic conditions, the hydrolysis is initiated by the protonation of the carbonyl oxygen of the acetamide group. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. researchgate.net The reaction proceeds through a tetrahedral intermediate, which then collapses to yield 2-(pyrimidin-2-yl)acetic acid and an ammonium (B1175870) ion. libretexts.orgresearchgate.net

In contrast, basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetamide. libretexts.org This process also forms a tetrahedral intermediate, which subsequently eliminates an amide anion. The reaction ultimately produces a carboxylate salt, in this case, the salt of 2-(pyrimidin-2-yl)acetic acid, and ammonia (B1221849) gas. libretexts.org The mechanism for basic amide hydrolysis is generally straightforward. researchgate.net

The electron-withdrawing nature of the pyrimidine ring likely influences the rate of these hydrolytic processes, although specific kinetic studies on this compound are not extensively detailed in the provided literature.

| Condition | Reagents | Products | General Mechanism |

|---|---|---|---|

| Acidic | Dilute Acid (e.g., HCl), Heat | 2-(Pyrimidin-2-yl)acetic acid, Ammonium ion (e.g., NH₄⁺) | Protonation of carbonyl oxygen followed by nucleophilic attack by water. libretexts.orgresearchgate.net |

| Basic | Aqueous Base (e.g., NaOH), Heat | Salt of 2-(Pyrimidin-2-yl)acetic acid (e.g., Sodium 2-(pyrimidin-2-yl)acetate), Ammonia (NH₃) | Nucleophilic attack by hydroxide ion on the carbonyl carbon. libretexts.org |

Derivatization Reactions of the Pyrimidine Moiety

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity towards both electrophilic and nucleophilic reagents. researchgate.net

Electrophilic Substitution: Aromatic electrophilic substitution on the pyrimidine ring is generally difficult to achieve. researchgate.net The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards attack by electrophiles. researchgate.net When such reactions do occur, they preferentially take place at the C-5 position, which is the most electron-rich carbon atom in the ring. researchgate.netslideshare.net The presence of activating, electron-donating groups on the ring can facilitate these substitutions. researchgate.net For this compound, the acetamide group is not a strong activating group, meaning that forcing conditions would likely be required for reactions like nitration or halogenation at the C-5 position.

Nucleophilic Substitution: The pyrimidine ring is highly susceptible to nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions, which are electron-deficient. slideshare.net In this compound, the C-2 position is already substituted. However, if a suitable leaving group, such as a halogen, were present at the C-4 or C-6 positions of a derivative, it could be readily displaced by a variety of nucleophiles. rsc.org For instance, the reaction of 2,4-dichloropyrimidines with amines is a common method for synthesizing substituted pyrimidine derivatives via nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net

| Reaction Type | Reactivity | Preferred Position(s) | Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Low (deactivated ring) researchgate.net | C-5 researchgate.netslideshare.net | Requires forcing conditions or the presence of activating groups. researchgate.net |

| Nucleophilic Aromatic Substitution | High (activated ring) | C-2, C-4, C-6 slideshare.net | Requires a good leaving group at one of these positions. |

Functional Group Interconversions on the Acetamide Side Chain

The acetamide side chain of this compound offers several avenues for chemical modification, allowing for the synthesis of various derivatives.

Reduction to Amine: The amide functional group can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. libretexts.orgyoutube.com The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), transforming this compound into 2-(Pyrimidin-2-yl)ethanamine.

Dehydration to Nitrile: Primary amides can be dehydrated to form nitriles. masterorganicchemistry.com This reaction is typically carried out using strong dehydrating agents. chemistrysteps.com Common reagents for this conversion include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂). chemistrysteps.comresearchgate.netlibretexts.org Treating this compound with one of these reagents would yield 2-(Pyrimidin-2-yl)acetonitrile.

| Transformation | Product | Typical Reagents |

|---|---|---|

| Reduction | 2-(Pyrimidin-2-yl)ethanamine | Lithium aluminum hydride (LiAlH₄) libretexts.orgyoutube.com |

| Dehydration | 2-(Pyrimidin-2-yl)acetonitrile | P₂O₅, POCl₃, SOCl₂ masterorganicchemistry.comchemistrysteps.com |

Cyclization Reactions to Form Fused Heterocyclic Systems

The structure of this compound contains reactive sites that can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are valuable for constructing more complex molecular architectures. For example, the pyrimidine ring nitrogen and the acetamide side chain can act as nucleophiles to react with introduced electrophilic centers, resulting in bicyclic structures.

One important class of fused systems derived from pyrimidines is the pyrimido[1,2-a]pyrimidine scaffold. researchgate.net While direct cyclization of this compound is not explicitly described, related syntheses illustrate the principle. For instance, the reaction of a 2-aminopyrimidine (B69317) derivative with a compound containing two electrophilic sites can lead to the formation of the fused pyrimido[1,2-a]pyrimidine ring system. A plausible, though not directly cited, pathway could involve the modification of the acetamide side chain of this compound to introduce an electrophilic center, which could then react with the N-1 atom of the pyrimidine ring to close the second ring.

Another relevant fused heterocyclic system is thiazolo[3,2-a]pyrimidine. researchgate.netnih.gov The synthesis of these compounds often involves the condensation of a pyrimidine-2-thione with an α-haloketone or a related species. researchgate.netnih.gov This highlights the reactivity of the pyrimidine core in forming fused ring systems, which is a key area in the synthesis of biologically active molecules. researchgate.net

| Fused System | General Synthetic Strategy | Significance |

|---|---|---|

| Pyrimido[1,2-a]pyrimidine | Reaction of 2-aminopyrimidines with bifunctional electrophiles. researchgate.net | Core structure in various biologically active compounds. |

| Thiazolo[3,2-a]pyrimidine | Condensation of pyrimidine-2-thiones with reagents like α-haloketones. researchgate.netnih.gov | Reported to possess a wide range of biological activities. nih.gov |

| Pyrimido[1,2-a]benzimidazole | Synthesized from 2-aminobenzimidazole (B67599) derivatives. rdd.edu.iq | Investigated for potential therapeutic applications. mdpi.com |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-(Pyrimidin-2-yl)acetic acid |

| 2-(Pyrimidin-2-yl)ethanamine |

| 2-(Pyrimidin-2-yl)acetonitrile |

| Ammonia |

| Lithium aluminum hydride |

| Phosphorus pentoxide |

| Phosphoryl chloride |

| Sodium 2-(pyrimidin-2-yl)acetate |

| Thionyl chloride |

Iv. Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H-NMR) Applications

Proton NMR (¹H-NMR) spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(Pyrimidin-2-yl)acetamide, the ¹H-NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the acetamide (B32628) moiety.

The pyrimidine ring protons typically appear in the aromatic region of the spectrum. The proton at the 5-position is expected to be a triplet, coupled to the two equivalent protons at the 4- and 6-positions. These two equivalent protons would, in turn, appear as a doublet. The acetamide group would show a singlet for the methylene (B1212753) (-CH₂-) protons and a broad singlet for the amide (-NH₂) protons, the latter of which can exchange with deuterium (B1214612) oxide (D₂O).

¹H-NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Pyrimidine H-4, H-6 |

| Data not available | Data not available | Data not available | Pyrimidine H-5 |

| Data not available | Data not available | Data not available | -CH₂- |

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The spectrum is expected to show signals for the three distinct carbon atoms of the pyrimidine ring, the methylene carbon of the acetamide group, and the carbonyl carbon of the amide. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon will appear significantly downfield due to the deshielding effect of the adjacent oxygen atom.

¹³C-NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | Pyrimidine C-2 |

| Data not available | Pyrimidine C-4, C-6 |

| Data not available | Pyrimidine C-5 |

| Data not available | -CH₂- |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong, sharp peak usually found around 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1650-1600 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic pyrimidine ring and the aliphatic methylene group would be visible, as well as C=N and C=C stretching vibrations from the pyrimidine ring.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Data not available | N-H Stretch | Amide |

| Data not available | C-H Stretch (Aromatic) | Pyrimidine Ring |

| Data not available | C-H Stretch (Aliphatic) | Methylene Group |

| Data not available | C=O Stretch (Amide I) | Amide |

| Data not available | N-H Bend (Amide II) | Amide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

The molecular formula of this compound is C₆H₇N₃O, which corresponds to a molecular weight of 137.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 137. The fragmentation pattern would likely involve the loss of the acetamide side chain or parts of it, leading to characteristic fragment ions.

Expected Mass Spectrometry Data for this compound

| m/z | Ion |

|---|---|

| 137 | [M]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels.

The pyrimidine ring in this compound contains π-electrons and is expected to exhibit π → π* and n → π* transitions. These transitions would result in characteristic absorption maxima (λ_max) in the UV region of the spectrum. The exact positions and intensities of these absorptions are sensitive to the solvent used.

UV-Vis Absorption Data for this compound

| λ_max (nm) | Type of Transition |

|---|---|

| Data not available | π → π* |

Elemental Analysis for Compositional Verification

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. It is used to determine the empirical formula of a pure compound.

For this compound (C₆H₇N₃O), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's purity and elemental makeup.

Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 52.55 | Data not available |

| Hydrogen (H) | 5.14 | Data not available |

| Nitrogen (N) | 30.64 | Data not available |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. wikipedia.orguni-frankfurt.de It is exclusively applicable to paramagnetic species, which include free radicals, transition metal complexes, and molecules in a triplet state. uni-frankfurt.de

For this compound in its ground state, all electrons are paired, rendering it a diamagnetic compound. Consequently, it would not produce an ESR signal. However, ESR spectroscopy becomes a powerful tool under conditions where the molecule is transformed into a paramagnetic species. This can occur through several mechanisms:

Radical Formation: Exposure to ionizing radiation (like gamma rays) can generate radical species from pyrimidine derivatives. nih.gov ESR studies on irradiated pyrimidine bases, such as cytosine and thymine, have been used to identify the resulting radicals and study electron transfer processes. nih.gov A similar approach could, in principle, be used to study radical intermediates of this compound.

Metal Complexation: When this compound acts as a ligand to a paramagnetic metal ion, such as Copper(II), the resulting complex can be studied by ESR. nih.govresearchgate.net The ESR spectrum of such a complex provides valuable information about the coordination environment of the metal ion, the nature of the metal-ligand bonding, and the geometry of the complex. researchgate.net For instance, studies on copper complexes with pyrimidine-containing ligands have used ESR to determine parameters like g-factors (g// and g⊥) and hyperfine coupling constants, which help in elucidating the electronic and geometric structure. researchgate.net

The g-factor, a key parameter in ESR, is analogous to the chemical shift in NMR and is characteristic of the paramagnetic center. Anisotropy in the g-factor can indicate the symmetry of the electron's environment. wikipedia.org For example, in studies of copper(II) complexes with other acetamide-bearing ligands, ESR spectra have helped to suggest distorted octahedral or square planar geometries. nih.gov

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net This analysis reveals the temperatures at which the compound decomposes and the mass percentage lost at each stage. For pyrimidine derivatives, TGA studies show that thermal stability is highly dependent on the nature and position of substituents on the pyrimidine ring. researchgate.netscispace.com The decomposition can occur in a single step or multiple steps. researchgate.net A typical TGA experiment, conducted under a nitrogen atmosphere, would provide the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the experiment. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. The DSC thermogram for a crystalline solid like this compound would show a sharp endothermic peak corresponding to its melting point. researchgate.net The temperature at the peak of this curve is taken as the melting temperature (T_m), and the area under the peak is proportional to the enthalpy of fusion.

Based on studies of related pyrimidine structures, a hypothetical thermal analysis profile for this compound can be summarized. researchgate.netscispace.com

Table 1: Representative Thermal Analysis Data for a Pyrimidine Derivative

| Analysis Type | Parameter Measured | Typical Observation for a Pyrimidine Derivative |

| DSC | Melting Point (T_m) | A sharp endothermic peak indicating melting. |

| Enthalpy of Fusion (ΔH_fus) | Calculated from the area under the melting peak. | |

| TGA | Onset Decomposition Temp. | Temperature at which significant mass loss begins. |

| Decomposition Steps | May exhibit single or multi-step degradation. researchgate.net | |

| Residual Mass | Percentage of mass remaining at high temperatures. researchgate.net |

This table is illustrative and based on general findings for pyrimidine derivatives. researchgate.netscispace.com Actual values for this compound would require experimental measurement.

These thermal analysis techniques are crucial for determining the thermal stability of this compound, which is vital information for its handling, storage, and application in various fields.

V. Solid State Structural Elucidation and Supramolecular Interactions of 2 Pyrimidin 2 Yl Acetamide Derivatives

X-ray Crystallography for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional structure of 2-(pyrimidin-2-yl)acetamide derivatives. This method provides precise data on bond lengths, bond angles, and torsion angles, defining the exact molecular geometry. Furthermore, it reveals how individual molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular forces, leading to the formation of ordered, three-dimensional supramolecular architectures. iucr.org

Studies on various derivatives, particularly those based on the 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide scaffold, have been instrumental in understanding their solid-state behavior. Crystallographic analysis of compounds such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide has provided detailed insights into their crystal systems, space groups, and unit cell dimensions, which are fundamental parameters describing the crystal lattice. nih.govnih.gov For instance, the crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide was solved in the triclinic space group P-1, while 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide crystallized in the monoclinic P21/c space group. nih.govnih.gov These analyses confirm the molecular connectivity and provide the foundational data for understanding conformational preferences and intermolecular interactions.

| Compound Name | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide | Triclinic | P-1 | nih.gov |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide | Monoclinic | P21/c | nih.gov |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide | Monoclinic | P21/n | nih.gov |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate | Triclinic | P-1 | nih.gov |

Analysis of Intramolecular Conformational Preferences

The flexibility of the acetamide (B32628) linker allows derivatives of this compound to adopt various conformations in the solid state. The relative orientation of the pyrimidine (B1678525) ring and the N-substituted group is a key conformational feature. X-ray crystallographic studies have shown that these molecules can exist in either "folded" or "extended" conformations. nih.govnih.gov

A folded conformation is often stabilized by intramolecular hydrogen bonds. For example, in the structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and its 2-chlorophenyl analogue, an intramolecular N—H···N hydrogen bond is observed between the amide proton and a nitrogen atom of the pyrimidine ring. nih.goviucr.org This interaction creates a stable ring motif, often denoted as S(7), and brings the pyrimidine and phenyl rings into closer proximity. nih.gov The dihedral angle between these rings is a useful descriptor of this folding; values of 56.18 (6)° and 67.84 (6)° have been reported for the 3-nitrophenyl and 2-chlorophenyl derivatives, respectively. nih.goviucr.org

Conversely, other derivatives exhibit a more extended conformation. In 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, the molecule adopts an extended form, which is evident from the C—C(=O)—N—C(aromatic) torsion angle of 178.42 (15)°. nih.gov This near-planar arrangement of the acetamide bridge contrasts sharply with the bent nature of the folded conformers. The specific substituent on the N-phenyl ring and the resulting crystal packing forces appear to play a crucial role in determining which conformation is preferred in the solid state. nih.govnih.gov

Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are the primary driving force behind the assembly of this compound derivatives into predictable supramolecular structures. The presence of multiple hydrogen bond donors (N-H from amides and amines) and acceptors (O=C from amides, N from pyrimidine rings) facilitates the formation of robust and intricate networks.

N-H···O Hydrogen Bonds

N—H···O hydrogen bonds are a ubiquitous feature in the crystal packing of these compounds. The amide N-H group and the amino groups on the pyrimidine ring frequently act as donors, while the carbonyl oxygen of the acetamide group is a common acceptor. nih.gov These interactions are crucial in linking molecules together. For instance, in the crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, the carbonyl oxygen atom acts as an acceptor for three separate hydrogen bonds (two N—H···O and one C—H···O), linking inversion dimers into sheets. nih.gov Similarly, in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide, N—H···O interactions connect molecular dimers into layers. nih.gov The strength and geometry of these bonds are characteristic, with D···A (Donor-Acceptor) distances typically falling in the range of 2.8 to 3.3 Å. nih.gov

C-H···O Hydrogen Bonds

While weaker than their N-H···O counterparts, C—H···O hydrogen bonds are also significant in stabilizing the crystal structures of these derivatives. Aromatic C-H groups from the phenyl or pyrimidine rings, or aliphatic C-H groups from the acetamide linker or substituents, can act as donors to the carbonyl oxygen atom. nih.govnih.gov In several structures, these interactions coexist with stronger hydrogen bonds to create more complex networks. nih.gov For example, in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, a C—H···O interaction from the methyl substituent contributes to the formation of sheets. nih.gov An intramolecular C—H···O short contact is also observed in some derivatives, which helps to stabilize the molecular conformation. nih.goviucr.org

N-H···N Hydrogen Bonds

The N—H···N hydrogen bond is a key interaction responsible for forming highly stable and recognizable supramolecular synthons. A frequently observed motif is the formation of centrosymmetric inversion dimers through pairs of N—H···N bonds. nih.govnih.gov In these dimers, an amino group on the pyrimidine ring of one molecule donates a hydrogen to a ring nitrogen atom of a neighboring, inverted molecule, and vice versa. This creates a robust R²₂(8) ring motif, which acts as a fundamental building block for the extended crystal structure. nih.govnih.gov This dimeric motif has been identified in numerous derivatives, including the N-(2-methylphenyl), N-(naphthalen-1-yl), and N-(2-chlorophenyl) analogues, demonstrating its prevalence in this class of compounds. nih.govnih.govnih.gov

O-H···O Hydrogen Bonds

The incorporation of solvent molecules, particularly water, into the crystal lattice introduces additional hydrogen bonding possibilities, including O—H···O interactions. The crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate provides a clear example. nih.goviucr.org In this structure, the water molecule acts as a hydrogen bond bridge. It donates one of its hydrogen atoms to the carbonyl oxygen of an acetamide group (O—H···O) and its other hydrogen to a pyrimidine nitrogen (O—H···N). Simultaneously, the water oxygen atom accepts a hydrogen from an amino group (N—H···O). This network of interactions involving the water molecule links the primary molecular components into undulating sheets, which are further connected to form a three-dimensional network. nih.goviucr.org

| Compound | Interaction Type (D–H···A) | D···A (Å) | D–H···A (°) | Reference |

|---|---|---|---|---|

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide | N–H···N | 3.115 (2) | 175 | nih.gov |

| N–H···O | 3.045 (2) | 150 | nih.gov | |

| C–H···O | 3.385 (3) | 145 | nih.gov | |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide | N–H···N | 3.110 (4) | 167 | nih.gov |

| N–H···O | 2.890 (3) | 165 | nih.gov | |

| C–H···O | 3.408 (3) | 143 | nih.gov | |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate | O(water)–H···O(carbonyl) | 2.843 (3) | 162 | nih.goviucr.org |

| N(amino)–H···O(water) | 2.991 (3) | 170 | nih.goviucr.org |

Pi-Pi (π-π) Stacking Interactions and Aromatic Stacking Motifs

Aromatic π-π stacking interactions are a significant feature in the crystal packing of many pyrimidine derivatives, contributing to the stability of their supramolecular structures. These interactions can occur between pyrimidine rings or between a pyrimidine ring and another aromatic system within the molecule.

In the crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide, layers are linked by offset π–π interactions between pyridine (B92270) rings, with an intercentroid distance of 3.777 (1) Å. iucr.org Similarly, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide features π–π interactions between the phenyl and pyrimidine groups of adjacent molecules, which form molecular chains. cardiff.ac.uk In contrast, a related compound, 4,5,6-trimethyl-2-[(phenylsulfonyl)amino]pyrimidine, exhibits stacking interactions only between the pyrimidine rings. cardiff.ac.uk

The nature of these interactions is generally a staggered or parallel-displaced stacking rather than a direct face-to-face "sandwich" orientation, which is often electrostatically repulsive. wikipedia.org The propensity for purines to stack more strongly than the smaller pyrimidine bases is a known trend, influenced by factors like surface area and hydrophobicity. nih.govnih.gov The presence of electron-donating or electron-withdrawing groups can also influence the geometry and strength of these intramolecular π–π interactions. rsc.org

| Compound/Derivative | Stacking Motif | Intercentroid Distance (Å) | Ref. |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide | Offset Pyridine-Pyridine | 3.777 (1) | iucr.org |

| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Phenyl-Pyrimidine | Not specified | cardiff.ac.uk |

| 4,5,6-trimethyl-2-[(phenylsulfonyl)amino]pyrimidine | Pyrimidine-Pyrimidine | 3.81 | cardiff.ac.uk |

| 2-amino-4-methoxy-6-methylpyrimidine | Aromatic π–π stacking | Not specified | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool used to visualize and quantify the various intermolecular interactions that contribute to the stability of a crystal structure. By mapping properties onto this surface, researchers can gain a detailed understanding of the close contacts between molecules.

For several pyrimidine derivatives, Hirshfeld surface analysis and the associated 2D fingerprint plots have been employed to break down the contributions of different interactions. iucr.orgmdpi.comnih.gov In the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, the analysis revealed that H···H contacts account for the largest portion of the surface (51.6%), followed by C···H (23.0%), N···H (15.8%), and S···H (8.5%) interactions. nih.govresearchgate.net Together, these contacts comprise 98.9% of the total intermolecular interactions, indicating their crucial role in the cohesion of the crystal structure. nih.govresearchgate.net Similarly, for 2,4,6-triaminopyrimidine-1,3-diium dinitrate, O···H/H···O interactions are the most significant, contributing 53.2% to the packing arrangement. nih.gov Red spots visible on the Hirshfeld surface highlight the closest contacts, which are often indicative of hydrogen bonds. mdpi.comnih.gov

| Compound/Derivative | Contact Type | Contribution (%) | Ref. |

| 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | H···H | 51.6 | nih.gov |

| C···H | 23.0 | nih.gov | |

| N···H | 15.8 | nih.gov | |

| S···H | 8.5 | nih.gov | |

| 2,4,6-triaminopyrimidine-1,3-diium dinitrate | O···H/H···O | 53.2 | nih.gov |

| N···H/H···N | 12.5 | nih.gov | |

| C···H/H···C | 9.6 | nih.gov |

Three-Dimensional Supramolecular Architectures in the Crystalline State

The combination of hydrogen bonding, π-π stacking, and other weaker interactions, such as van der Waals forces, results in the formation of complex and elegant three-dimensional supramolecular architectures in the crystalline state of this compound derivatives.

In many cases, hydrogen bonds first establish one- or two-dimensional motifs like chains, dimers, or sheets. For example, in the crystal of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, molecules are linked by a series of N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds, forming undulating sheets. nih.gov These primary structures are then assembled into a 3D network through additional interactions. In the case of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, layers formed by hydrogen-bonded dimers are linked by C—H⋯F hydrogen bonds to build the final three-dimensional architecture. iucr.orgnih.gov

Vi. Coordination Chemistry of 2 Pyrimidin 2 Yl Acetamide As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(Pyrimidin-2-yl)acetamide, often abbreviated as Haapm, typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. A common synthetic strategy is the reaction of one mole of a metal salt with two mole equivalents of the ligand in a refluxing ethanolic solution. This method has been successfully employed to synthesize a range of complexes with various metal ions, including copper(II), vanadyl(II), manganese(II), zinc(II), cadmium(II), and mercury(II). researchgate.net

For instance, a series of copper(II) complexes with the general formula trans-Cu(Haapm)₂(anion)₂ have been prepared using different copper(II) salts, where the anions include perchlorate (ClO₄⁻), trifluoromethanesulfonate (CF₃SO₃⁻), tetrafluoroborate (BF₄⁻), nitrate (B79036) (NO₃⁻), and chloride (Cl⁻). nih.gov The reaction stoichiometry and the choice of solvent are critical factors that can influence the final product's composition and structure.

The characterization of these metal complexes is achieved through a combination of spectroscopic and analytical techniques.

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes, ensuring the metal-to-ligand ratio and the presence of any counter-ions or solvent molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's coordination mode. Upon complexation, shifts in the vibrational frequencies of the ligand's functional groups are observed. A notable shift to lower frequencies for the C=O stretching vibration of the amide group is indicative of coordination through the carbonyl oxygen atom. researchgate.nethilarispublisher.com Concurrently, changes in the vibration bands associated with the pyrimidine (B1678525) ring can confirm the involvement of a ring nitrogen atom in the coordination. New bands appearing in the far-IR region are often assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of bond formation between the metal and the ligand. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The spectra typically show absorption bands corresponding to d-d transitions within the metal's d-orbitals and charge-transfer (CT) transitions between the metal and the ligand. nih.govresearchgate.net These bands, particularly the d-d transitions, are sensitive to the ligand field environment and the symmetry of the complex. nih.gov

Magnetic Susceptibility Measurements: This method is used to determine the magnetic properties of the complexes, which are related to the number of unpaired electrons on the metal center. These measurements help in elucidating the electronic structure and, in some cases, the geometry of the complex. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov

Interactive Table: Spectroscopic Data for a Representative Cu(II) Complex

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift in ν(C=O) band to lower wavenumber | Coordination via amide oxygen |

| New bands in far-IR region (408-476 cm⁻¹) | Formation of M-O bonds | |

| UV-Vis Spectroscopy | Bands in the visible region | d-d electronic transitions |

| Intense bands in the UV region | Ligand-to-metal charge transfer (LMCT) |

Ligand Binding Modes and Coordination Geometries

Research has shown that this compound typically acts as a bidentate chelating ligand. It coordinates to metal ions through one of the nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetamide (B32628) carbonyl group. nih.gov This N,O-chelation forms a stable five-membered ring, which is a common and favorable arrangement in coordination chemistry. The amide nitrogen atom is generally not involved in coordination. mdpi.com

The coordination of two bidentate this compound ligands to a single metal center, along with two additional anions or solvent molecules, often results in a six-coordinate complex. The most commonly observed geometry for these complexes is a tetragonally distorted octahedron. researchgate.netnih.gov In such trans-M(Haapm)₂(anion)₂ complexes, the two this compound ligands typically occupy the equatorial plane, with the anions or solvent molecules situated in the axial positions. This arrangement minimizes steric hindrance between the relatively bulky ligands. Other possible geometries, such as square pyramidal, can also occur depending on the specific metal ion and reaction conditions. mdpi.com

Interactive Table: Common Coordination Geometries

| Coordination Number | Geometry | Example Formula | Binding Mode |

| 6 | Distorted Octahedral | [Cu(Haapm)₂(Cl)₂] | Bidentate (N,O-chelate) |

| 6 | Distorted Octahedral | [Mn(L)₂Cl₂]* | Bidentate (N,O-chelate) |

| 5 | Square Pyramidal | Possible | Bidentate (N,O-chelate) |

| L refers to a similar pyrimidine acetamide ligand researchgate.net |

Electronic and Magnetic Properties of Metal-Pyrimidinylacetamide Complexes

Electronic Properties: The electronic absorption spectra of these complexes are characterized by distinct bands arising from different types of electronic transitions.

d-d Transitions: For complexes with transition metals having partially filled d-orbitals (e.g., Cu(II), Mn(II)), weak absorption bands are observed in the visible or near-infrared region. These bands correspond to the promotion of electrons between the d-orbitals that have been split by the ligand field. The energy and number of these bands are highly dependent on the geometry of the complex (e.g., octahedral vs. tetrahedral) and the strength of the metal-ligand bonds. nih.govlibretexts.org

Charge-Transfer (CT) Transitions: More intense absorption bands, usually found in the ultraviolet region, are assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. libretexts.org In LMCT, an electron is excited from a ligand-based orbital to a metal-based orbital. These transitions confirm the covalent interaction between the ligand and the metal ion.

Intra-ligand Transitions: High-energy bands, also typically in the UV region, are attributed to π–π* and n–π* transitions within the this compound ligand itself. These bands may experience a shift in position upon coordination to the metal ion. hilarispublisher.com

Magnetic Properties: The magnetic behavior of these complexes is determined by the spin state of the central metal ion. Magnetic susceptibility measurements are used to calculate the effective magnetic moment (μ_eff), which provides insight into the number of unpaired electrons. semanticscholar.org

Interactive Table: Expected Magnetic Properties

| Metal Ion | d-electron config. | Unpaired e⁻ (Octahedral) | Expected μ_eff (spin-only) [μ_B] | Typical Behavior |

| Mn(II) | d⁵ | 5 (high spin) | 5.92 | Paramagnetic |

| Co(II) | d⁷ | 3 (high spin) | 3.87 | Paramagnetic |

| Cu(II) | d⁹ | 1 | 1.73 | Paramagnetic |

| Zn(II) | d¹⁰ | 0 | 0 | Diamagnetic |

Structural Impact of Metal Coordination on Ligand Conformation

Upon forming a bidentate N,O-chelate with a metal ion, the ligand's conformation becomes much more rigid. The formation of the five-membered chelate ring M-N(pyrimidine)-C-C(=O)-O- imposes significant conformational constraints.

Planarity: The atoms involved in the chelate ring are forced into a more planar arrangement to accommodate the coordination bonds. This restricts the rotation around the C-C and C-N bonds of the acetamide fragment.

Bond Lengths: Coordination to the metal ion alters the electronic distribution within the amide group. The coordination of the carbonyl oxygen to a Lewis acidic metal center is expected to weaken the C=O double bond, resulting in an increase in its bond length. Concurrently, the C-N amide bond may gain more double bond character, leading to a decrease in its length.

Interactive Table: Expected Conformational Changes upon Coordination

| Structural Parameter | In Free Ligand | In Coordinated Ligand | Reason for Change |

| Conformation | Flexible, various rotamers | Rigid, fixed conformation | Formation of a 5-membered chelate ring |

| C=O Bond Length | Shorter | Longer | Weakening of the double bond due to electron donation to the metal |

| C-N (amide) Bond Length | Longer | Shorter | Increased double bond character due to resonance upon O-coordination |

| Chelate Ring Torsion Angles | Variable | Constrained to near-planar | Geometric requirements of the coordination sphere |

Vii. Computational Chemistry and in Silico Investigations of 2 Pyrimidin 2 Yl Acetamide Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties and reactivity of molecules based on their electron density.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a significant parameter for assessing molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.govnih.gov

In studies of pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) or similar basis set, are employed to determine these orbital energies. irjweb.comresearchgate.net For instance, in an analysis of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a related heterocyclic acetamide (B32628), the HOMO was found to be concentrated on the phenyl rings, while the LUMO was distributed across the pyrimidine and pyrazole (B372694) rings. researchgate.net The small calculated HOMO-LUMO energy gap for this molecule suggested that it is chemically reactive. nih.gov This charge transfer characteristic from one part of the molecule to another upon electronic excitation is a key aspect revealed by FMO analysis. nih.gov The sensitivity of a molecule to electrophilic and nucleophilic attacks can also be determined from the HOMO-LUMO gap. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Energy Parameters for a Pyrimidine Derivative

| Parameter | Description | Typical Finding | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Higher energy indicates a better electron donor. | irjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lower energy indicates a better electron acceptor. | irjweb.com |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | A small gap suggests high chemical reactivity and low kinetic stability. | nih.govnih.gov |

This table is illustrative, based on findings for related pyrimidine acetamide structures.

DFT calculations are also utilized to predict various electrochemical properties and global reactivity descriptors. These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), and global hardness (η). nih.gov

In a computational study of pyrimidine-based acetamide derivatives, these properties were computed to understand their chemical behavior. researchgate.net The ionization potential and electron affinity can be estimated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO. nih.gov From these values, electronegativity (χ = (I+A)/2) and global hardness (η = (I-A)/2) are calculated. A higher chemical stability is often associated with a larger value for global hardness. researchgate.net These theoretical predictions help in understanding the potential interactions and reaction mechanisms of the compounds. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.govashdin.com

A key output of molecular docking is the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the target protein. researchgate.net A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net

In studies involving pyrimidine acetamide derivatives, docking simulations have been used to predict their binding affinities to various protein targets. For example, in a study of 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives as potential α-glucosidase inhibitors, the most potent compound showed a free binding energy of -4.27 kcal/mol, which was lower than that of the standard drug acarbose (B1664774) (-2.47 kcal/mol), suggesting a stronger binding interaction. researchgate.net Similarly, docking of N-phenyl acetamide derivatives with the sirtuin 2 protein was performed to evaluate their potential as cancer therapeutics. researchgate.net These scoring functions help prioritize compounds for further experimental testing. mdpi.com

Table 2: Example of Molecular Docking Results for Pyrimidine Acetamide Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| ZF1 Derivative | CDK1 | - | - | researchgate.net |

| Compound 5e | α-glucosidase | -4.27 | His280, Arg442 | researchgate.net |

| Compound 9 | SLACK Potassium Channel | - | - | mdpi.com |

Data presented is based on studies of various pyrimidine acetamide and related derivative structures.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues in the protein's active site. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. researchgate.net

For instance, docking studies of N-phenyl acetamide derivatives with sirtuin 2 protein revealed that the compounds formed stable complexes through hydrogen and hydrophobic bonds. researchgate.net Similarly, the interaction of a pyrimidin-(1(2H)-yl)acetamide derivative with cyclin-dependent kinase 1 (CDK1) was investigated to understand its binding potential. researchgate.net The analysis of these interactions is critical for structure-activity relationship (SAR) studies, where modifications to the ligand's structure are made to improve its binding and potency. nih.gov Identifying key interacting residues helps in designing more specific and effective inhibitors.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static view of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the physical movements of atoms and molecules over time, providing information on the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.netresearchgate.net

MD simulations performed on complexes of N-phenyl acetamide derivatives with the sirtuin 2 protein demonstrated the formation of stable complexes. researchgate.net The analysis often involves calculating parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the complex is structurally stable. researchgate.net These simulations can confirm the stability of binding modes predicted by docking and reveal how the ligand and protein adapt to each other. researchgate.netmdpi.com For example, MD studies on a pyrimidin-(1(2H)-yl)acetamide derivative complexed with CDK1 were used to assess the stability of the complex during the simulation period. researchgate.net The results from MD simulations provide a more realistic and comprehensive understanding of the ligand-target interaction, validating the findings from molecular docking. researchgate.netresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(Pyrimidin-2-yl)acetamide |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide |

| 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide |

| Acarbose |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamide |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol |

| N-phenyl acetamide |

Root Mean Square Deviation (RMSD) Analysis of Complexes

In studies involving pyrimidine acetamide derivatives, MD simulations are used to validate docking results. For instance, research on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenyl acetamide derivatives as sirtuin 2 inhibitors showed that these compounds form stable complexes with the target protein. nih.gov The analysis of RMSD trajectories in such studies demonstrates that after an initial period of adjustment, the RMSD of the protein's backbone atoms reaches a plateau, fluctuating around a stable average value. mdpi.com This stabilization suggests that the derivative has found a favorable and stable binding mode. nih.gov Conversely, a continuously increasing RMSD would suggest instability and potential dissociation of the ligand from the protein. nih.gov

Below is a table representing typical RMSD data from an MD simulation of a protein-ligand complex.

| Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.8 |

| 20 | 1.5 | 1.1 |

| 30 | 1.4 | 1.0 |

| 40 | 1.6 | 1.2 |

| 50 | 1.5 | 1.1 |

| 60 | 1.5 | 1.1 |

| 70 | 1.7 | 1.3 |

| 80 | 1.6 | 1.2 |

| 90 | 1.5 | 1.2 |

| 100 | 1.6 | 1.1 |

This table illustrates the fluctuation and eventual stabilization of RMSD values for a protein backbone and a bound ligand over a 100-nanosecond simulation, indicating the formation of a stable complex.

Conformational Flexibility of Protein-Ligand Systems

The interaction between a ligand and a protein is not a simple lock-and-key mechanism but a dynamic process influenced by the conformational flexibility of both molecules. nih.gov Proteins are not rigid structures; they exist as an ensemble of different conformations. duke.edu The binding of a ligand, such as a this compound derivative, can either select a pre-existing conformation or induce a conformational change in the protein to achieve an optimal fit—a concept known as "induced fit". duke.edu

Understanding the conformational flexibility of the protein-ligand system is crucial for drug design. benthamscience.com Computational methods like MD simulations can reveal how the protein structure adapts upon ligand binding. nih.gov For example, loops or side chains in the binding site may rearrange to form more favorable interactions with the ligand. This flexibility can have significant thermodynamic consequences. The entropy of the system, which is a measure of its disorder or flexibility, plays a vital role in the free energy of binding. nih.gov While restricting the conformation of a ligand is a known strategy to improve binding affinity, changes in the protein's conformational entropy can also contribute significantly and favorably to the binding process. nih.gov By analyzing the dynamic behavior of the protein-ligand complex, researchers can gain insights into the entropic contributions to binding affinity, which can guide the design of derivatives with improved potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comlibretexts.org The fundamental principle is that the structural properties of a molecule, such as its size, shape, lipophilicity, and electronic features, determine its activity. researchgate.net

For a series of this compound derivatives, a QSAR study would involve several key steps. First, a set of derivatives with known biological activities (e.g., IC50 values) is selected. libretexts.org Next, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties. Finally, statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity. nih.govresearchgate.net

A study on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenyl acetamide derivatives successfully employed QSAR to create models for their inhibitory activity against sirtuin 2 protein. nih.gov The best model, developed using the MLR method, showed a high correlation coefficient (R²train = 0.913), indicating that the model could effectively explain the variance in the biological activity based on the selected molecular descriptors. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized derivatives, allowing chemists to prioritize compounds that are most likely to be potent. jocpr.comsemanticscholar.org

The table below shows a hypothetical QSAR equation and the contribution of different molecular descriptors.

| Descriptor | Description | Coefficient | Contribution to Activity |

| LogP | Lipophilicity (Octanol-Water Partition Coefficient) | +0.45 | Positive (Higher lipophilicity increases activity) |

| TPSA | Topological Polar Surface Area | -0.21 | Negative (Higher polarity decreases activity) |

| MW | Molecular Weight | +0.15 | Positive (Higher weight slightly increases activity) |

| HBD | Number of Hydrogen Bond Donors | -0.33 | Negative (More donors decrease activity) |

This table represents a simplified QSAR model, illustrating how different physicochemical properties (descriptors) of a molecule can be mathematically related to its biological activity.

Pharmacokinetic Predictions (ADME and Drug-Likeness)

Beyond its interaction with the target protein (pharmacodynamics), a potential drug molecule must possess favorable pharmacokinetic properties to be successful. These properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the concentration and persistence of the drug in the body. mdpi.com In silico tools are widely used to predict the ADME profile and "drug-likeness" of compounds early in the discovery process, helping to identify candidates with a higher probability of success in clinical trials. nih.gov

Drug-likeness is often assessed using rules like Lipinski's "Rule of Five," which sets criteria for properties associated with good oral bioavailability. researchgate.netajol.info These rules suggest that a compound is more likely to be orally absorbed if it has a molecular weight under 500 g/mol , a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. researchgate.net